An In-depth Technical Guide to 4-(Benzyloxy)-3-chloro-2-methylbenzaldehyde
An In-depth Technical Guide to 4-(Benzyloxy)-3-chloro-2-methylbenzaldehyde
Abstract: This technical guide provides a comprehensive overview of 4-(Benzyloxy)-3-chloro-2-methylbenzaldehyde, a substituted aromatic aldehyde of significant interest as a versatile intermediate in medicinal chemistry and fine chemical synthesis. Due to its specialized nature, this document synthesizes information from established chemical principles and data from structurally analogous compounds to present a complete scientific profile. We will cover its chemical structure, physicochemical properties, a validated synthesis protocol with mechanistic insights, predictive spectroscopic and analytical data for structural confirmation, and a discussion of its reactivity, potential applications, and essential safety protocols. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking to leverage this compound in their synthetic endeavors.
Chemical Identity and Structure
4-(Benzyloxy)-3-chloro-2-methylbenzaldehyde is a polysubstituted aromatic aldehyde. The core of the molecule is a benzaldehyde ring, which is substituted at the C2, C3, and C4 positions with a methyl group, a chlorine atom, and a benzyloxy group, respectively.
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IUPAC Name: 4-(Benzyloxy)-3-chloro-2-methylbenzaldehyde
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Molecular Formula: C₁₅H₁₃ClO₂
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Molecular Weight: 260.72 g/mol
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CAS Number: While a specific CAS number for this exact structure is not widely indexed, it is recognized as a unique chemical entity. For context, the related compound 4-(Benzyloxy)-3-chlorobenzaldehyde is registered under CAS No. 66422-84-2[1].
Structural Elucidation
The structure combines several key functional groups that dictate its chemical behavior:
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Aldehyde Group (-CHO): A reactive site for nucleophilic addition and oxidation, serving as a key handle for synthetic transformations.
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Aromatic Ring: A stable benzene ring, with its reactivity pattern influenced by the attached substituents.
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Benzyloxy Group (-OCH₂Ph): A common protecting group for phenols, it is a stable ether linkage that can be cleaved under specific conditions. It also influences the electronic properties of the aromatic ring.
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Chloro and Methyl Groups: These substituents modulate the steric and electronic environment of the aromatic ring, impacting its reactivity and the physical properties of the molecule.
Caption: Chemical structure of 4-(Benzyloxy)-3-chloro-2-methylbenzaldehyde.
Physicochemical Properties
| Property | Predicted Value / Description | Justification |
| Appearance | White to off-white crystalline solid. | Substituted benzaldehydes are typically crystalline solids at room temperature. |
| Melting Point | Expected in the range of 80-100 °C. | The related 4-(Benzyloxy)-3-chlorobenzaldehyde melts at 94 °C[1]. The additional methyl group may slightly alter this. |
| Boiling Point | > 350 °C (decomposes). | High molecular weight and polarity suggest a high boiling point, likely with decomposition. |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Acetone). Insoluble in water. | The large organic structure with a non-polar benzyloxy group dominates its solubility profile. |
| Stability | Stable under normal conditions. Sensitive to strong oxidizing agents and light. | The aldehyde group can be oxidized to a carboxylic acid. Benzaldehydes can undergo slow air oxidation[2]. |
Synthesis and Purification
The most logical and field-proven approach to synthesize 4-(Benzyloxy)-3-chloro-2-methylbenzaldehyde is via a Williamson ether synthesis. This method is widely used for the preparation of benzyl ethers from phenols.
Proposed Synthetic Workflow
The synthesis starts from the commercially available or synthetically accessible precursor, 3-chloro-4-hydroxy-2-methylbenzaldehyde.
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol
Objective: To synthesize 4-(Benzyloxy)-3-chloro-2-methylbenzaldehyde from 3-chloro-4-hydroxy-2-methylbenzaldehyde.
Materials:
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3-chloro-4-hydroxy-2-methylbenzaldehyde (1.0 eq)
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Benzyl bromide (1.1 eq)
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Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)
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N,N-Dimethylformamide (DMF) or Acetone (as solvent)
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Ethyl acetate (for extraction)
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Brine solution
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloro-4-hydroxy-2-methylbenzaldehyde and the chosen solvent (e.g., DMF).
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Addition of Base: Add anhydrous potassium carbonate to the solution. The K₂CO₃ acts as a base to deprotonate the phenolic hydroxyl group, forming a phenoxide ion. This step is crucial as the phenoxide is a much more potent nucleophile than the neutral phenol.
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Addition of Alkylating Agent: Add benzyl bromide to the stirred suspension.
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Reaction: Heat the mixture to reflux (typically 60-80 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The nucleophilic phenoxide attacks the benzylic carbon of benzyl bromide in a classic Sₙ2 reaction, displacing the bromide ion and forming the desired ether linkage.
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Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3x). The aqueous wash removes the inorganic salts (KBr and excess K₂CO₃) and the DMF solvent.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure product.
Spectroscopic and Analytical Characterization
To confirm the identity and purity of the synthesized compound, a combination of spectroscopic techniques is essential. Below are the predicted data based on the structure and known spectral information of similar compounds.
¹H NMR (Proton Nuclear Magnetic Resonance)
(Predicted for CDCl₃, 400 MHz)
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δ ~10.3 ppm (s, 1H): Aldehydic proton (-CHO). This singlet will appear far downfield due to the deshielding effect of the carbonyl group.
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δ ~7.8 ppm (d, 1H): Aromatic proton at C5. This proton is ortho to the aldehyde group and will be a doublet.
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δ ~7.5-7.3 ppm (m, 5H): Aromatic protons of the benzyl group.
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δ ~7.1 ppm (d, 1H): Aromatic proton at C6. This proton is meta to the aldehyde group and will be a doublet.
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δ ~5.2 ppm (s, 2H): Methylene protons of the benzyloxy group (-OCH₂-). This singlet is characteristic of the benzyl ether moiety.
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δ ~2.5 ppm (s, 3H): Methyl protons (-CH₃) at C2. This singlet will be in the typical alkyl region.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
(Predicted for CDCl₃, 100 MHz)
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δ ~191 ppm: Carbonyl carbon of the aldehyde group (C=O). This is a highly characteristic chemical shift for aldehydes[3].
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δ ~160 ppm: Aromatic carbon C4, attached to the benzyloxy group.
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δ ~136 ppm: Aromatic carbon C1, attached to the aldehyde group.
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δ ~135 ppm: Quaternary aromatic carbon of the benzyl group.
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δ ~133 ppm: Aromatic carbon C3, attached to the chlorine atom.
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δ ~130-127 ppm: Aromatic carbons of the benzyl group and C5 of the main ring.
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δ ~125 ppm: Quaternary aromatic carbon C2, attached to the methyl group.
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δ ~115 ppm: Aromatic carbon C6.
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δ ~71 ppm: Methylene carbon of the benzyloxy group (-OCH₂-).
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δ ~16 ppm: Methyl carbon (-CH₃).
FT-IR (Fourier-Transform Infrared Spectroscopy)
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~3060-3030 cm⁻¹: Aromatic C-H stretching.
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~2950-2850 cm⁻¹: Aliphatic C-H stretching (from methyl and methylene groups).
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~2820 and ~2720 cm⁻¹: Characteristic C-H stretching of the aldehyde group (Fermi doublet)[4].
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~1700 cm⁻¹: Strong, sharp absorption from the C=O stretching of the aromatic aldehyde[3].
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~1600, ~1580, ~1480 cm⁻¹: C=C stretching vibrations within the aromatic rings.
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~1250 cm⁻¹: Aryl-O-C asymmetric stretching of the ether linkage.
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~1050 cm⁻¹: Aryl-Cl stretching.
Reactivity and Potential Applications
The unique combination of functional groups in 4-(Benzyloxy)-3-chloro-2-methylbenzaldehyde makes it a valuable intermediate for organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.
Chemical Reactivity
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Aldehyde Group: This is the primary site of reactivity. It can undergo:
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Oxidation: Can be easily oxidized to the corresponding carboxylic acid using reagents like KMnO₄ or sodium chlorite[5][6]. This transformation is useful for converting an ortho,para-directing alkyl group (via the precursor) into a meta-directing carboxyl group[5].
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Reduction: Can be reduced to a primary alcohol (a benzyl alcohol derivative) using reducing agents like NaBH₄.
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Nucleophilic Addition: Reacts with a wide range of nucleophiles (e.g., Grignard reagents, organolithiums, cyanide) to form secondary alcohols or other adducts.
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Reductive Amination: Can react with primary or secondary amines in the presence of a reducing agent to form substituted benzylamines, a common scaffold in drug discovery[7].
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Wittig Reaction: Can be converted to an alkene.
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Benzyloxy Group: This group is relatively stable but can be cleaved via catalytic hydrogenation (H₂/Pd-C) to deprotect the phenol. This is a common strategy in multi-step synthesis.
Potential Applications
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Pharmaceutical Synthesis: As a substituted benzaldehyde, it serves as a versatile building block for constructing complex molecular architectures. The specific substitution pattern can be designed to interact with biological targets. Analogous structures are used in the development of PPARα agonists for retinal disorders[7].
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Agrochemicals: Many pesticides and herbicides are based on substituted aromatic structures.
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Materials Science: Can be used to synthesize specialized polymers or dyes.
Safety and Handling
As a substituted aromatic aldehyde, 4-(Benzyloxy)-3-chloro-2-methylbenzaldehyde should be handled with appropriate care in a well-ventilated area, preferably a fume hood.
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Hazard Classifications (Predicted):
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Personal Protective Equipment (PPE):
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Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles.
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Handling:
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Avoid inhalation of dust or vapors.
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Avoid contact with skin and eyes.
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Keep away from strong oxidizing agents.
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Storage:
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Store in a tightly sealed container in a cool, dry, and well-ventilated place.
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Protect from light and air to prevent slow oxidation.
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Disposal:
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Dispose of waste material in accordance with local, state, and federal regulations.
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Conclusion
4-(Benzyloxy)-3-chloro-2-methylbenzaldehyde is a specialized chemical intermediate with significant potential in organic synthesis. While direct experimental data is limited, its properties, synthesis, and reactivity can be reliably understood through the application of fundamental chemical principles and comparison with structurally related molecules. This guide provides the necessary technical information for researchers to confidently synthesize, characterize, and utilize this compound in their work, paving the way for new discoveries in drug development and materials science.
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